N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
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Description
N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H15N3O4S2 and its molecular weight is 389.44. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research on thiophene derivatives, including compounds structurally related to N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide, focuses on their synthesis and structural characterization. These compounds exhibit a wide range of biological activities, prompting detailed studies on their synthesis and molecular structure. For instance, compounds such as 2-([(1Z)-[4-(dimethylamino)phenyl]methylene]amino)-4,5-dimethyl-N-(2-methylphenyl)thiophene-3-carboxamide show antibacterial and antifungal activities. Their molecular structures are characterized by specific spatial arrangements and intramolecular hydrogen bonding, which are crucial for their biological activities (Vasu, K. Nirmala, A. R. Choudhury, S. Mohan, J. Saravanan, T. Narasimhamurthy, 2003).
Biological Activities
Thiophene derivatives are extensively studied for their biological activities. The structure-activity relationship (SAR) is a critical area of research, guiding the design of new compounds with enhanced efficacy and reduced toxicity. For example, the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone have shown potential antidepressant and nootropic agents, indicating the therapeutic potential of thiophene-containing compounds in neuropsychiatric disorders (Asha B. Thomas, R. Nanda, L. Kothapalli, S. C. Hamane, 2016).
Properties
IUPAC Name |
N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S2/c1-8-9(2)25-17(14(8)16(22)18-3)19-15(21)13-7-10-6-11(20(23)24)4-5-12(10)26-13/h4-7H,1-3H3,(H,18,22)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLNVPUMTKDUAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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